molecular formula C5H8O2 B041191 Tetrahydro-4H-pyran-4-one CAS No. 29943-42-8

Tetrahydro-4H-pyran-4-one

Cat. No.: B041191
CAS No.: 29943-42-8
M. Wt: 100.12 g/mol
InChI Key: JMJRYTGVHCAYCT-UHFFFAOYSA-N
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Description

Tetrahydro-4H-pyran-4-one, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is utilized in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, employing a solvent-free, one-pot, three-component method at ambient temperature (Amirnejad et al., 2013).

  • Tetrahydro-4H-pyran-4-one is instrumental in synthesizing various oxacycles, including tetrahydro-6H-isochromen-6-ones, hexahydro-6H-isochromen-6-ones, and isochromanols, through a Ruthenium-catalyzed atom-economic coupling of propargyl alcohols and Michael acceptors (Bera et al., 2021).

  • This compound and its derivatives are useful for studying the structures of tertiary alcohols (Tran et al., 2005).

  • The synthesized polyfunctionalized 4H-pyrans and tetrahydrobenzo[b]pyrans have potential applications in chemical research due to their excellent yields, short reaction times, and mild conditions (Magyar & Hell, 2018).

  • The synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids is useful for studying the effects of different ionic liquids as solvents (Zhao-Qin et al., 2005).

  • A one-pot domino Knoevenagel–Michael cyclocondensation reaction is used for the synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives, enabling rapid construction of diverse ranges of compounds (Kour & Kumar, 2020).

  • Tetra-methyl ammonium hydroxide is used as a catalyst for the one-pot synthesis of various 4H-benzo[b]pyran derivatives, offering mild conditions, high to excellent yields, and simple work-up (Balalaie et al., 2007).

  • 4H-Pyran-4-ones are valuable as fungicides, herbicides, and in the treatment of hypersensitivity conditions, such as asthma and allergies (Shahrisa et al., 2000).

  • The one-pot synthesis of 2-amino-4-aryl-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline has been developed for scientific research applications (Behbahani, 2015).

  • This compound ketals can be used as an alternative to the tetrahydropyranyl protecting group in scientific research applications (Reese et al., 1970).

Mechanism of Action

Target of Action

Tetrahydro-4H-pyran-4-one (THP) has shown potential applications in the modulation of NMDA receptors . NMDA receptors play a crucial role in excitatory synaptic transmission and are involved in various brain functions, such as learning and memory .

Mode of Action

THP exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .

Biochemical Pathways

THP is used in the synthesis of various compounds using an atom-economic approach . A ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors results in the formation of β-hydroxyenones with high yields and regioselectivity . These β-hydroxyenones can then undergo a 6-endo trig cyclization under acid-catalyzed conditions, leading to the formation of tetrahydro-4H-pyran-4-ones with high diastereoselectivity .

Result of Action

THP has potential biological activities, including antimicrobial and insecticidal properties . Additionally, THP and a known compound derived from it have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .

Action Environment

THP is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . suggests that its action, efficacy, and stability may be influenced by the environmental context, particularly the presence of organic solvents and absence of water.

Safety and Hazards

Tetrahydro-4H-pyran-4-one is classified as a flammable liquid (Category 3), according to the GHS classification . It has a flash point of 55 °C (closed cup) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding release into the environment .

Future Directions

While specific future directions for Tetrahydro-4H-pyran-4-one are not mentioned in the search results, its use as an intermediate in organic chemistry and its participation in a variety of cycloaddition reactions suggest that it will continue to be a valuable compound in the synthesis of more complex chemical structures .

Properties

IUPAC Name

oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJRYTGVHCAYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184048
Record name Tetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29943-42-8
Record name Tetrahydro-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29943-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4H-pyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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